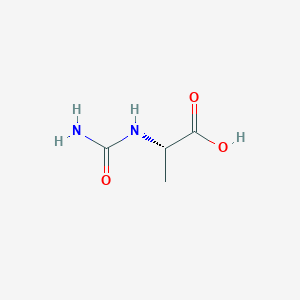

(2S)-2-(carbamoylamino)propanoic acid

説明

BenchChem offers high-quality (2S)-2-(carbamoylamino)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S)-2-(carbamoylamino)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

(2S)-2-(carbamoylamino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O3/c1-2(3(7)8)6-4(5)9/h2H,1H3,(H,7,8)(H3,5,6,9)/t2-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUSWEUMSEVLFEQ-REOHCLBHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18409-49-9 |

Source

|

| Record name | (2S)-2-(carbamoylamino)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Technical Monograph: (2S)-2-(carbamoylamino)propanoic Acid

Synonyms: N-Carbamoyl-L-alanine | L-Ureidopropionic acid | NC-Ala CAS Registry Number: 10218-57-2 (L-isomer) / 77340-50-2 (General)

Executive Summary & Molecular Architectonics

(2S)-2-(carbamoylamino)propanoic acid is a critical metabolic intermediate and a high-value target in industrial biocatalysis. Structurally, it is L-alanine modified at the

For researchers, this molecule represents a stable "masked" amino acid that resists proteolysis until acted upon by specific amidohydrolases, making it a unique candidate for prodrug design and metabolic engineering.

Physicochemical Profile

| Property | Value / Description |

| Molecular Formula | |

| Molecular Weight | 132.12 g/mol |

| Stereochemistry | (S)-enantiomer (L-configuration) |

| Solubility | Highly soluble in water; sparingly soluble in ethanol; insoluble in non-polar solvents. |

| Acidity (pKa) | |

| Stability | Stable at neutral pH. Hydrolyzes to L-alanine, |

| UV Absorption | Weak absorption at >210 nm (lacks conjugated chromophores). |

Biocatalytic Significance: The Hydantoinase Process

The industrial relevance of N-carbamoyl-L-alanine lies in the Dynamic Kinetic Resolution (DKR) of 5-substituted hydantoins. This process allows for the 100% theoretical conversion of racemic starting material into enantiopure L-alanine.

Mechanistic Pathway[1][2]

-

Spontaneous/Enzymatic Racemization: D,L-5-methylhydantoin racemizes spontaneously at high pH or via hydantoin racemase.

-

Enantioselective Ring Opening: L-Hydantoinase (EC 3.5.2.2) specifically opens the L-isomer ring to form N-carbamoyl-L-alanine.

-

Decarbamoylation: N-Carbamoyl-L-amino acid amidohydrolase (L-Carbamoylase, EC 3.5.1.[1]87) hydrolyzes the urea bond to release L-alanine.

Pathway Visualization

Figure 1: The Hydantoinase biocatalytic cascade converting racemic hydantoins to L-Alanine via the N-carbamoyl intermediate.

Laboratory Synthesis Protocol

While enzymatic routes are preferred for scale, chemical synthesis is required for creating analytical standards or radiolabeled tracers. The following protocol utilizes the Wöhler synthesis principle, modifying the

Reagents

-

L-Alanine (99%+ purity)

-

Potassium Cyanate (KCNO)

-

Hydrochloric Acid (HCl, 1M and 6M)

-

Ethanol (cold)

Step-by-Step Methodology

-

Solubilization: Dissolve 8.9g (0.1 mol) of L-Alanine in 50 mL of distilled water in a round-bottom flask.

-

Carbamoylation: Add 8.1g (0.1 mol) of Potassium Cyanate (KCNO) to the solution.

-

Note: Perform this step in a fume hood. Ensure KCNO is fresh, as it degrades to carbonate over time.

-

-

Reaction: Heat the mixture to 60°C and stir for 2 hours. The pH will rise as the reaction proceeds.

-

Work-up:

-

Cool the solution to room temperature.

-

Slowly acidify with 6M HCl to pH ~2.0. This protonates the carboxyl group, reducing solubility.

-

Critical Step: Do not overheat during acidification to prevent hydrolysis of the newly formed urea bond.

-

-

Crystallization: Concentrate the solution under reduced pressure (Rotavap) until a precipitate begins to form. Add 20 mL of cold ethanol to promote crystallization of the N-carbamoyl-L-alanine.

-

Purification: Filter the white crystals and wash with cold ethanol/water (90:10). Recrystallize from hot water if necessary.

Analytical Methodologies

Detection of N-carbamoyl-L-alanine is challenging because it lacks a strong chromophore and the primary amine is blocked (preventing standard Ninhydrin or OPA derivatization).

Protocol: Reverse-Phase HPLC (Low UV)

This method relies on the absorbance of the amide/urea bonds at 210 nm.

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5

m. -

Mobile Phase: 20 mM Potassium Phosphate buffer (pH 2.5) / Methanol (95:5 v/v).

-

Why pH 2.5? Acidic pH suppresses the ionization of the carboxylic acid (

), increasing retention on the hydrophobic C18 phase.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm .[4]

-

Temperature: 25°C.

-

Expected Retention: N-carbamoyl-L-alanine will elute after the solvent front but before L-alanine (if derivatized) or other hydrophobic impurities.

Protocol: LC-MS/MS (For Complex Matrices)

For biological samples (plasma/cell lysate), UV is insufficient.

-

Ionization: ESI Negative Mode (Carboxylic acids ionize well in negative mode).

-

Parent Ion: [M-H]⁻ = 131.1 m/z.

-

Fragment Ions:

-

88 m/z (Loss of HNCO unit).

-

42 m/z (NCO fragment).

-

Enzymology: L-Carbamoylase Mechanism

Understanding the degradation of this molecule is vital for optimizing biocatalysts. The enzyme N-carbamoyl-L-amino acid amidohydrolase (EC 3.5.1.[1][5][6]87) is a metalloenzyme.

-

Cofactor: Requires divalent cations, typically

or -

Catalytic Triad: Often involves a Glutamate-Lysine-Cysteine triad coordinating the metal ion.

-

Substrate Specificity: Highly specific for the L-isomer.[7] The enzyme distinguishes the steric orientation of the

-substituent, making it inert to D-carbamoyl derivatives (which allows for the resolution of racemates).

Enzymatic Assay Workflow

To verify the activity of a carbamoylase on this substrate:

-

Incubate 10 mM N-carbamoyl-L-alanine with purified enzyme in 50 mM Tris-HCl (pH 7.5) containing 1 mM

. -

Stop reaction with 10% TCA.

-

Derivatization: React the supernatant with Ehrlich’s Reagent (p-dimethylaminobenzaldehyde).

-

Readout: Measure absorbance at 438 nm.

-

Note: Ehrlich's reagent reacts with the ureido group. A decrease in absorbance indicates hydrolysis (disappearance of substrate). Alternatively, use Ninhydrin to detect the appearance of the product (L-Alanine).

-

References

-

Ogawa, J., & Shimizu, S. (1997). Diversity and versatility of microbial hydantoin-transforming enzymes. Journal of Bioscience and Bioengineering. Link

-

Syldatk, C., et al. (1999). Microbial hydantoinases—industrial enzymes from the origin of life? Applied Microbiology and Biotechnology.[8][5] Link

-

PubChem Database. (2024). 2-(Carbamoylamino)propanoic acid Compound Summary. National Center for Biotechnology Information. Link

-

Altenbuchner, J., et al. (2001). Hydantoinase process for the production of L-amino acids. Biocatalysis. Link

-

Suzuki, S., et al. (2005). Crystal Structure of N-Carbamoyl-L-amino Acid Amidohydrolase. Journal of Molecular Biology. Link

Sources

- 1. EC 3.5.1.87 [iubmb.qmul.ac.uk]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. CN101412523A - Preparation of high-purity potassium cyanate - Google Patents [patents.google.com]

- 4. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 5. N-carbamoyl-L-amino-acid hydrolase - Wikipedia [en.wikipedia.org]

- 6. grokipedia.com [grokipedia.com]

- 7. A novel N-carbamoyl-L-amino acid amidohydrolase of Pseudomonas sp. strain ON-4a: purification and characterization of N-carbamoyl-L-cysteine amidohydrolase expressed in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

N-carbamoyl-L-alanine chemical structure and synthesis

This guide serves as an advanced technical resource for the synthesis, characterization, and metabolic significance of N-carbamoyl-L-alanine (NC-L-Ala).

Editorial Note: A critical distinction must be made immediately. Literature often conflates this compound with N-carbamoyl-

Structure, Synthesis, and Metabolic Context

Structural Analysis & Physicochemical Properties[1][2]

N-carbamoyl-L-alanine is a ureido amino acid where the N-terminus of L-alanine is modified by a carbamoyl group (

Core Data Table[1]

| Property | Specification |

| IUPAC Name | (2S)-2-(carbamoylamino)propanoic acid |

| Common Synonyms | N-Carbamyl-L-alanine; L-2-Ureidopropionic acid |

| CAS Number | 10218-57-2 (L-isomer) / 462-88-4 ( |

| Molecular Formula | |

| Molecular Weight | 132.12 g/mol |

| Stereochemistry | L-Configuration (S-enantiomer) |

| Solubility | High in |

| pKa Values |

Stereochemical Stability

The

Chemical Synthesis: The Modified Wöhler Protocol

While enzymatic routes are preferred for industrial scale, the chemical synthesis using cyanate is the standard bench-scale method for producing high-purity standards.

Mechanism: Nucleophilic attack of the L-alanine

Protocol A: Cyanate-Mediated Carbamoylation

Reagents:

-

L-Alanine (100 mmol)

-

Potassium Cyanate (KCNO) (120 mmol)

-

Distilled Water (

) -

Hydrochloric Acid (HCl, 6M)

Step-by-Step Methodology:

-

Solubilization: Dissolve 8.91 g (100 mmol) of L-alanine in 50 mL of distilled water.

-

Cyanate Addition: Add 9.73 g (120 mmol) of KCNO to the solution. The slight excess ensures complete conversion of the amine.

-

Reaction Incubation:

-

Heat the mixture to 60°C with magnetic stirring.

-

Expert Insight: Do not exceed 80°C. High temperatures promote the polymerization of cyanate into cyanuric acid and the racemization of the L-alanine.

-

Maintain for 2–3 hours. The pH will naturally be alkaline; do not acidify yet, as isocyanic acid is unstable.

-

-

Workup & Crystallization:

-

Cool the solution to 4°C.

-

Slowly acidify with 6M HCl to pH 2.0–2.5 . This protonates the carboxylate, reducing solubility.

-

Allow the precipitate to form overnight at 4°C.

-

-

Purification:

-

Filter the white solid.[2]

-

Recrystallize from minimal hot water or a water/ethanol (90:10) mixture.

-

Dry under vacuum over

.

-

Self-Validating Check:

-

TLC: Run on silica gel (n-Butanol:Acetic Acid:Water, 4:1:1). Stain with ninhydrin.

-

Result: The starting material (L-Ala) will stain purple/blue. The product (NC-L-Ala) has a blocked amine and will not stain or stain very faintly yellow/brown, indicating successful N-capping.

Biocatalytic Synthesis: The "Hydantoinase Process"

This is the dominant industrial route for producing optically pure amino acids. It relies on a dynamic kinetic resolution where a racemate of 5-methylhydantoin is converted exclusively to L-alanine via N-carbamoyl-L-alanine.

Pathway Logic[2]

-

Racemization: Chemical or enzymatic racemization of DL-5-methylhydantoin.

-

Hydrolysis 1: L-Hydantoinase specifically opens the L-hydantoin ring to N-carbamoyl-L-alanine.

-

Hydrolysis 2: L-Carbamoylase cleaves the carbamoyl group to yield L-alanine.

Note: To isolate N-carbamoyl-L-alanine, the second enzyme (Carbamoylase) must be inhibited or absent.

Figure 1: The enzymatic cascade for L-alanine production. To isolate NC-L-Ala, the pathway is interrupted before the L-Carbamoylase step.

Analytical Characterization

Characterization must confirm two features: the integrity of the ureido group and the retention of the

Nuclear Magnetic Resonance (NMR)

Solvent: Deuterium Oxide (

| Nucleus | Shift ( | Multiplicity | Assignment | Structural Logic |

| 1.35 | Doublet (3H) | Methyl group coupled to | ||

| 4.18 | Quartet (1H) | Deshielded by the ureido N and carboxyl group. | ||

| 18.5 | Singlet | Typical methyl resonance. | ||

| 51.2 | Singlet | Chiral center carbon. | ||

| 160.8 | Singlet | Urea carbonyl (distinct from acid). | ||

| 178.1 | Singlet | Carboxylic acid carbonyl. |

Infrared Spectroscopy (FT-IR)

-

3300–3450 cm⁻¹: Primary amine stretching (

of the urea). -

1690–1710 cm⁻¹: Carboxylic acid

stretch. -

1650 cm⁻¹: Amide I band (Urea

). Diagnostic peak. -

1550 cm⁻¹: Amide II band (N-H bending).

Pharmaceutical & Metabolic Significance[6][8][12][13]

DPD Deficiency and Metabolomics

While N-carbamoyl-

Drug Development

NC-L-Ala serves as a "masked" amino acid. The carbamoyl group protects the amine from metabolic degradation while improving water solubility compared to other N-protecting groups (like Boc or Fmoc). It is investigated as a prodrug scaffold where the urea linkage is cleaved in vivo by specific amidases.

Figure 2: Metabolic differentiation. The alpha-isomer (blue) is distinct from the standard thymine catabolite (green).

References

-

Stark, G. R. (1963). Reactions of Cyanate with Functional Groups of Proteins. Methods in Enzymology, 11, 590-594.

-

Ogawa, J., & Shimizu, S. (1997). Diversity and versatility of microbial hydantoin-transforming enzymes. Journal of Molecular Catalysis B: Enzymatic, 2(4-5), 163-176.

-

Human Metabolome Database (HMDB). (2025).[6] Entry for N-Carbamoyl-beta-alanine (for contrast/verification of physical properties). HMDB.[1][6]

-

Altenbuchner, J., et al. (2001). Hydantoinases and related enzymes. Biotechnology Advances.

Sources

Technical Whitepaper: (2S)-2-(Carbamoylamino)propanoic Acid

This guide serves as a definitive technical resource for (2S)-2-(carbamoylamino)propanoic acid (N-Carbamoyl-L-alanine), a critical intermediate in the enzymatic production of optically pure L-alanine.[1]

CAS Number: 18409-49-9 Synonyms: N-Carbamoyl-L-alanine; L-2-Ureidopropionic acid; N-Carbamoyl-L-alpha-alanine.[1]

Executive Summary

(2S)-2-(carbamoylamino)propanoic acid is the N-carbamoyl derivative of L-alanine.[1] It functions as the pivotal intermediate in the "Hydantoinase Process," a biocatalytic cascade used industrially to produce optically pure amino acids from racemic hydantoins. Its primary utility lies in its role as a substrate for N-carbamoyl-L-amino acid amidohydrolase (L-carbamoylase) , which cleaves the ureido group to release L-alanine.[1] This compound is also valuable in metabolic studies involving pyrimidine degradation pathways and as a standard for developing chiral HPLC methods.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

Structural Overview

The molecule consists of an L-alanine backbone modified at the

| Property | Data |

| IUPAC Name | (2S)-2-(carbamoylamino)propanoic acid |

| Molecular Formula | |

| Molecular Weight | 132.12 g/mol |

| Chirality | L-isomer (S-configuration) |

| Physical State | White crystalline powder |

| Solubility | Soluble in water, dilute alkali; sparingly soluble in ethanol; insoluble in non-polar solvents.[1][2] |

| Melting Point | 160–172 °C (dec.)[1] (Dependent on purity/polymorph) |

| pKa | ~3.6 (Carboxyl group); Ureido group is non-basic.[1] |

Biocatalytic Significance: The Hydantoinase Process

The industrial relevance of CAS 18409-49-9 is anchored in the dynamic kinetic resolution of D,L-5-substituted hydantoins.[1] This process allows for the 100% conversion of racemic starting material into optically pure L-amino acids.

Mechanism of Action[9]

-

Racemization: Chemical or enzymatic racemization ensures the D-hydantoin is continuously converted to the L-hydantoin.[1]

-

Ring Opening: L-Hydantoinase (EC 3.5.2.[1]2) hydrolyzes the L-5-methylhydantoin ring to form N-carbamoyl-L-alanine.[1]

-

Decarbamoylation: L-Carbamoylase (EC 3.5.1.[1]87) hydrolyzes N-carbamoyl-L-alanine to L-alanine, ammonia, and carbon dioxide.[1]

Pathway Visualization

Caption: The biocatalytic cascade converting hydantoins to L-alanine via N-carbamoyl-L-alanine.[1]

Synthesis Protocols

Protocol A: Chemical Synthesis (Potassium Cyanate Method)

This method is the standard for producing analytical standards. It utilizes the reaction between L-alanine and potassium cyanate (KCNO) under mild heating.

Reagents:

Step-by-Step Methodology:

-

Dissolution: Dissolve 10.0 g (112 mmol) of L-alanine in 100 mL of distilled water in a round-bottom flask.

-

Addition: Add 13.6 g (168 mmol, 1.5 eq) of potassium cyanate to the solution.

-

Reaction: Heat the mixture to 60–70°C and stir for 2–3 hours. The solution should remain clear.

-

Mechanistic Note: The cyanate ion attacks the nucleophilic

-amino group of L-alanine to form the ureido bond.

-

-

Work-up: Cool the solution to room temperature.

-

Acidification: Slowly add concentrated HCl dropwise to adjust the pH to ~2.0. This protonates the carboxylate, causing the free acid form of N-carbamoyl-L-alanine to precipitate.[1]

-

Crystallization: Allow the mixture to stand at 4°C overnight to maximize yield.

-

Purification: Filter the white precipitate, wash with cold water (2x 20 mL) to remove excess salts, and dry under vacuum. Recrystallize from hot water/ethanol if necessary.[1]

Protocol B: Enzymatic Synthesis (Substrate Generation)

Used when studying hydantoinase kinetics.[1]

-

Substrate: Prepare a 50 mM solution of L-5-methylhydantoin in 0.1 M Tris-HCl buffer (pH 8.0).

-

Enzyme Addition: Add purified recombinant L-hydantoinase (e.g., from Pseudomonas sp. or commercial sources).[1]

-

Incubation: Incubate at 37°C for 60 minutes.

-

Termination: Stop reaction by adding dilute HCl or by heat inactivation (60°C for 10 min).

-

Isolation: The product in the supernatant is N-carbamoyl-L-alanine.[1]

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Because N-carbamoyl-L-alanine lacks a strong chromophore (like an aromatic ring), detection relies on the absorbance of the amide/ureido bonds at low UV wavelengths.[1]

Method Parameters:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse XDB-C18, 5 µm, 4.6 x 150 mm) or a specialized Organic Acid column.[1]

-

Mobile Phase:

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV at 210 nm .[1]

-

Retention Order: L-Alanine (unretained/void volume) < N-Carbamoyl-L-Alanine < Hydantoin.[1]

Chiral Separation (Enantiomeric Purity)

To distinguish CAS 18409-49-9 from its D-isomer (N-carbamoyl-D-alanine):

-

Column: Astec CHIROBIOTIC™ T (Teicoplanin-based) or Crownpak CR(+).[1]

-

Mobile Phase: Ethanol:Water (50:50 v/v).[1]

-

Mechanism: The teicoplanin stationary phase interacts differentially with the L- and D-ureido groups, allowing baseline separation.

Nuclear Magnetic Resonance (NMR) Prediction

1H NMR (400 MHz, DMSO-d6):

-

1.25 ppm (3H, d,

-

4.15 ppm (1H, dq,

-

5.60 ppm (2H, s, broad): Ureido terminal amino group (

-

6.25 ppm (1H, d): Amide proton (

-

12.50 ppm (1H, s, broad): Carboxylic acid proton (

Applications in Drug Development[1][8][12]

-

Biocatalyst Engineering: Used as a specific substrate to screen mutant libraries of L-carbamoylase for improved activity or stability.[1]

-

Metabolic Markers: N-carbamoyl-beta-alanine is a marker for dihydropyrimidinase deficiency.[1] While N-carbamoyl-L-alanine is distinct, it serves as a structural analog for cross-reactivity studies in pyrimidine metabolism disorders.[1]

-

Peptide Mimetics: The N-carbamoyl group acts as a rigid, hydrogen-bonding mimic of the peptide bond, useful in designing peptidomimetics with enhanced proteolytic stability.

References

-

Ogawa, J., Miyake, H., & Shimizu, S. (1995). "Purification and characterization of N-carbamoyl-L-amino acid amidohydrolase with broad substrate specificity from Alcaligenes xylosoxidans." Applied Microbiology and Biotechnology, 43(6), 1039–1043. Link

-

Syldatk, C., et al. (1999).[1] "Biocatalytic potential of hydantoinases." Advances in Biochemical Engineering/Biotechnology, 58, 125-157.[1]

-

Drauz, K., & Waldmann, H. (2002). Enzyme Catalysis in Organic Synthesis: A Comprehensive Handbook. Wiley-VCH.[1] (Detailed protocols on the Hydantoinase process).

-

Specific HPLC Method: "Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers." Sigma-Aldrich Technical Bulletin. Link

-

Chemical Synthesis Reference: Stark, G. R. (1967).[1] "Modification of proteins with cyanate." Methods in Enzymology, 11, 590-594.[1] (Foundational method for carbamoylation of amino groups).

Sources

- 1. 2-amino-3-(3-pyridyl)propanoic acid | 17470-24-5 [sigmaaldrich.com]

- 2. N-benzoyl-L-alanine | C10H11NO3 | CID 709778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-(tert-Butoxycarbonyl)-L-alanine | 15761-38-3 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 4. chemimpex.com [chemimpex.com]

- 5. N-(tert-Butoxycarbonyl)-L-alanine | CAS#:15761-38-3 | Chemsrc [chemsrc.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. agilent.com [agilent.com]

Biological Significance & Biotechnological Utility of N-carbamoyl-L-alanine

[1]

Executive Summary

N-carbamoyl-L-alanine (NC-L-Ala), also known as 2-ureidopropanoic acid, acts as a critical metabolic checkpoint in the enzymatic synthesis of optically pure amino acids. Unlike its structural isomer N-carbamoyl-β-alanine (a standard mammalian metabolite in pyrimidine degradation) or the neurotoxin BMAA (

Its biological value is defined by its role as the transient intermediate in the "Hydantoinase Process," a three-step enzymatic cascade used globally to manufacture chiral pharmaceuticals and L-amino acids from racemic hydantoins. This guide dissects the molecular properties, enzymatic pathways, and analytical protocols required to utilize NC-L-Ala in high-fidelity biocatalysis.

Part 1: Molecular Identity & Structural Distinction

To ensure experimental integrity, researchers must rigorously distinguish NC-L-Ala from its metabolic and toxicological look-alikes.[1]

Chemical Profile[1][2][3][4][5][6]

-

IUPAC Name: (2S)-2-(carbamoylamino)propanoic acid[1]

-

Formula:

-

Stereochemistry: The L-isomer (S-configuration) is the specific substrate for L-carbamoylases.[1] The D-isomer is inert to L-specific enzymes but active with D-carbamoylases.[1]

The "Isomer Trap": Differential Diagnosis

Confusion between alanine derivatives is a common source of experimental error.[1]

| Compound | Structure / Identity | Biological Context | Toxicity Profile |

| N-carbamoyl-L-alanine | Microbial/Industrial: Intermediate in hydantoin hydrolysis. | Benign: Metabolic intermediate.[1][2][4] | |

| N-carbamoyl-β-alanine | Mammalian: Pyrimidine catabolism (Uracil degradation). | Benign: Accumulates in Ureidopropionase deficiency.[1] | |

| BMAA | Cyanobacterial: Non-proteinogenic amino acid.[5][6] | Neurotoxin: Linked to ALS/PDC.[1][7] |

ngcontent-ng-c3932382896="" class="ng-star-inserted">Critical Note: Standard mammalian metabolic maps (KEGG/Reactome) feature the

-isomer. If your mass spectrometry data indicates an alanine carbamoyl conjugate in a mammalian biofluid, it is statistically likely to be the-isomer unless specific bacterial dysbiosis is present.

Part 2: The Hydantoinase-Carbamoylase Pathway

The biological significance of NC-L-Ala is anchored in the Hydantoinase Process .[1] This pathway allows bacteria (e.g., Alcaligenes, Agrobacterium, Pseudomonas) to utilize cyclic hydantoins as nitrogen sources. Industrially, it is exploited to convert racemic chemical precursors into 100% optically pure L-amino acids.[1]

Mechanism of Action

The pathway involves a dynamic kinetic resolution:

-

Chemical/Enzymatic Racemization: The unreacted D-hydantoin spontaneously or enzymatically racemizes to L-hydantoin, maintaining the substrate pool.[1]

-

Ring Opening: L-Hydantoinase hydrolyzes the cyclic amide bond of L-hydantoin to form N-carbamoyl-L-alanine .[1]

-

Decarbamoylation: N-carbamoyl-L-amino acid amidohydrolase (L-carbamoylase) cleaves the urea moiety, releasing ammonia,

, and free L-Alanine .

Pathway Visualization

The following diagram illustrates the flow from racemic substrate to pure product, highlighting NC-L-Ala as the stable intermediate.

Figure 1: The Hydantoinase-Carbamoylase cascade. N-carbamoyl-L-alanine serves as the obligate intermediate between ring opening and final amino acid release.

Part 3: Analytical Methodologies

Quantifying NC-L-Ala requires separating it from the cyclic hydantoin substrate and the free amino acid product.[1] Due to the high polarity of the carbamoyl group, Reversed-Phase HPLC (RP-HPLC) with ion-pairing or specific polar-endcapped columns is the standard.

HPLC Protocol: Separation of Hydantoin, NC-L-Ala, and L-Ala

Objective: Quantify conversion rates and intermediate accumulation in biocatalytic reactions.

| Parameter | Specification | Rationale |

| Column | C18 (ODS) Endcapped, | Standard stationary phase; "Endcapped" prevents tailing of amine groups. |

| Mobile Phase | 10 mM Potassium Phosphate Buffer (pH 2.5 - 3.0) / Methanol (95:5 v/v) | Low pH suppresses ionization of the carboxylic acid, increasing retention of the polar NC-L-Ala on the hydrophobic column. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns. |

| Detection | UV @ 210 nm | The carbamoyl bond (-NH-CO-NH-) absorbs strongly at 200-210 nm.[1] |

| Temperature | Controlled temperature ensures reproducible retention times. |

Expected Elution Order:

-

L-Alanine (

min): Most polar, elutes near void volume.ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -

N-carbamoyl-L-alanine (

min): Intermediate polarity. -

5-Methylhydantoin (

min): Least polar cyclic structure.ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

Validation Check:

Part 4: Experimental Protocol (Enzymatic Assay)

This protocol describes the isolation and activity assay of N-carbamoyl-L-amino acid amidohydrolase (L-carbamoylase) , using NC-L-Ala as the substrate. This is the "gold standard" for verifying the presence of the enzyme in a bacterial strain.

Reagents Preparation

-

Substrate Stock: 50 mM N-carbamoyl-L-alanine in 0.1 M Tris-HCl buffer (pH 7.5).

-

Note: If commercial NC-L-Ala is unavailable, it can be synthesized by reacting L-alanine with potassium cyanate (KCNO) in acidic conditions.[1]

-

-

Stop Solution: 1 M

(Phosphoric Acid) or 10% Trichloroacetic acid (TCA). -

Colorimetric Reagent (Ehrlich’s Reagent): 10% p-dimethylaminobenzaldehyde in concentrated HCl (for detecting unreacted carbamoyl groups) OR Ninhydrin Reagent (for detecting released L-Alanine).[1]

Assay Workflow

-

Incubation:

-

Mix

of enzyme extract (cell lysate) withngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -

Incubate at

for 15 minutes.

-

-

Termination:

-

Add

of Stop Solution to quench the reaction.ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -

Centrifuge at 12,000 x g for 5 minutes to remove precipitated proteins.

-

-

Quantification (Choice of Method):

-

Method A (Product Formation): React supernatant with Ninhydrin.[1] Measure Absorbance at 570 nm.[1] (Detects free amine of L-Alanine).[1]

-

Method B (Substrate Depletion): React supernatant with Ehrlich’s Reagent.[1] Measure Absorbance at 438 nm.[1] (Detects ureido group of NC-L-Ala).

-

Method C (HPLC - Preferred): Inject

of supernatant into the HPLC system described in Part 3.

-

Self-Validating Control System

To ensure the assay measures true enzymatic activity and not background degradation:

References

-

Ogawa, J., & Shimizu, S. (1997).[1] Diversity and industrial applications of microbial hydantoin-transforming enzymes.[1] Journal of Molecular Catalysis B: Enzymatic.[1] Link

-

Syldatk, C., et al. (1999).[1] Microbial hydantoinases—industrial enzymes from the origin of life? Applied Microbiology and Biotechnology.[1][8] Link

-

Altenbuchner, J., et al. (2001).[1] Hydantoinases and related enzymes as biocatalysts for the synthesis of unnatural chiral amino acids.[1] Current Opinion in Biotechnology.[1] Link[1]

-

PubChem Database. (2023).[1] N-carbamoyl-L-alanine Compound Summary. National Center for Biotechnology Information. Link

-

Suzuki, S., et al. (2005).[1] Crystal Structure of N-Carbamoyl-L-amino Acid Amidohydrolase.[1] Journal of Molecular Biology.[1] Link[1]

Sources

- 1. N-carbamoyl-beta-alanine | C4H8N2O3 | CID 111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 462-88-4: N-Carbamoyl-β-alanine | CymitQuimica [cymitquimica.com]

- 3. N-Carbamoyl-Alanine | C4H8N2O3 | CID 1535935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Β-N-Methylamino-L-Alanine (BMAA) Toxicity Is Gender and Exposure-Age Dependent in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 7. Equilibrium Dynamics of β-N-Methylamino-L-Alanine (BMAA) and Its Carbamate Adducts at Physiological Conditions | PLOS One [journals.plos.org]

- 8. N-carbamoyl-L-amino-acid hydrolase - Wikipedia [en.wikipedia.org]

(2S)-2-(carbamoylamino)propanoic acid IUPAC name and synonyms

An In-depth Technical Guide to (2S)-2-(Carbamoylamino)propanoic Acid

Abstract

(2S)-2-(Carbamoylamino)propanoic acid, an L-alanine derivative, holds significance in diverse fields of biochemical research and pharmaceutical development. This guide provides a comprehensive overview of its nomenclature, chemical properties, synthesis, and analytical characterization. It further explores its biological roles, particularly as an enzyme substrate, and its applications as a building block in peptide synthesis and a moiety in prodrug design. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols to facilitate its application in a laboratory setting.

Nomenclature and Chemical Identification

(2S)-2-(Carbamoylamino)propanoic acid is a chiral molecule derived from the naturally occurring amino acid L-alanine. Understanding its various identifiers is crucial for accurate documentation and database searches.

1.1. IUPAC Name The systematic name designated by the International Union of Pure and Applied Chemistry (IUPAC) is (2S)-2-(carbamoylamino)propanoic acid . The "(2S)" prefix specifies the stereochemistry at the chiral center, corresponding to the L-configuration of the parent amino acid, alanine. The racemic mixture, containing both S and R enantiomers, is referred to as 2-(carbamoylamino)propanoic acid[1][2].

1.2. Common Synonyms Due to its origin and structure, the compound is known by several synonyms, which are frequently encountered in scientific literature and chemical catalogs:

-

N-Carbamoyl-L-alanine

-

N-Carbamyl-L-alanine

-

L-2-Ureidopropionic acid

-

(S)-2-Ureidopropanoic acid

The D-enantiomer is systematically named (2R)-2-(carbamoylamino)propanoic acid, also known as N-carbamoyl-D-alanine[3].

1.3. Chemical Identifiers For unambiguous identification, a set of standardized chemical identifiers is used. The following table summarizes key identifiers for the related racemic mixture, as specific entries for the pure (2S)-enantiomer can be less common.

| Identifier | Value | Source |

| Molecular Formula | C4H8N2O3 | PubChem[1] |

| CAS Number | 77340-50-2 (for DL form) | PubChem[1] |

| PubChem CID | 426409 (for DL form) | PubChem[1] |

| InChI | InChI=1S/C4H8N2O3/c1-2(3(7)8)6-4(5)9/h2H,1H3,(H,7,8)(H3,5,6,9) | PubChem[1] |

| InChIKey | LUSWEUMSEVLFEQ-UHFFFAOYSA-N | PubChem[1] |

| Canonical SMILES | CC(C(=O)O)NC(=O)N | PubChem[1] |

Physicochemical Properties

The physical and chemical properties of (2S)-2-(carbamoylamino)propanoic acid dictate its behavior in experimental conditions, including its solubility, stability, and reactivity.

| Property | Value | Source |

| Molecular Weight | 132.12 g/mol | PubChem[1][3] |

| Appearance | White crystalline solid (expected) | CymitQuimica[4] |

| Solubility | Expected to be soluble in water | Sigma-Aldrich[5] |

| pKa | Not specified, but expected to be similar to related compounds | |

| Melting Point | 166-170 °C (for the related N-Carbamoyl-β-alanine) | Chem-Impex[6] |

Synthesis and Purification

The synthesis of (2S)-2-(carbamoylamino)propanoic acid is most commonly achieved through the carbamoylation of its parent amino acid, L-alanine. This process involves the introduction of a carbamoyl group (-CONH2) onto the primary amine of alanine.

3.1. Rationale for Synthetic Approach The reaction of an amino acid with an isocyanate or a cyanate salt is a well-established method for forming N-carbamoyl derivatives. Using potassium cyanate in a weakly alkaline aqueous solution provides a straightforward and efficient route. The alkaline conditions deprotonate the amino group, enhancing its nucleophilicity to attack the cyanate ion, which then undergoes hydrolysis to form the final carbamoyl product. This method avoids harsh conditions, preserving the stereochemical integrity of the chiral center.

3.2. Detailed Experimental Protocol: Synthesis from L-Alanine This protocol describes the synthesis of (2S)-2-(carbamoylamino)propanoic acid from L-alanine and potassium cyanate.

Materials:

-

L-Alanine (C3H7NO2)

-

Potassium cyanate (KOCN)

-

Deionized water

-

Hydrochloric acid (HCl), concentrated and 2M

-

Standard laboratory glassware (beaker, round-bottom flask, magnetic stirrer)

-

pH meter or pH paper

-

Heating mantle

-

Ice bath

Procedure:

-

Dissolution: In a 250 mL beaker, dissolve 8.91 g (0.1 mol) of L-alanine in 100 mL of deionized water with gentle stirring.

-

Addition of Cyanate: Add 12.17 g (0.15 mol) of potassium cyanate to the solution. Stir until fully dissolved.

-

Reaction: Gently heat the mixture to 50-60°C using a water bath on a heating mantle. Maintain this temperature and continue stirring for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) if desired.

-

Cooling and Acidification: After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath.

-

Precipitation: Slowly add concentrated HCl dropwise while vigorously stirring. Monitor the pH and continue adding acid until the pH reaches approximately 2-3. A white precipitate of (2S)-2-(carbamoylamino)propanoic acid should form.

-

Isolation: Allow the mixture to stand in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with a small amount of ice-cold deionized water to remove any remaining salts.

-

Drying: Dry the product in a vacuum oven at 40-50°C to a constant weight.

3.3. Purification Workflow The primary method for purifying the crude product is recrystallization.

-

Dissolve the crude solid in a minimum amount of hot deionized water.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration and dry as described previously.

3.4. Diagram of Synthesis Workflow

Caption: Synthetic pathway for (2S)-2-(carbamoylamino)propanoic acid.

Analytical Characterization

Confirming the identity, purity, and structure of the synthesized compound is a critical, self-validating step. A combination of spectroscopic and chromatographic techniques is employed for comprehensive characterization.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the molecular structure.

-

¹H-NMR: Will show distinct signals for the methyl (CH3) proton, the alpha-proton (α-CH), and exchangeable protons from the amine (NH), carbamoyl (NH2), and carboxylic acid (COOH) groups. The expected spectral properties for a related compound, (S)-2-chloropropanoic acid, show a doublet for the methyl protons and a quartet for the alpha-proton, which is a similar pattern expected here[7].

-

¹³C-NMR: Will reveal unique carbon signals for the methyl group, the alpha-carbon, the carboxylic carbon, and the carbamoyl carbon.

4.2. High-Performance Liquid Chromatography (HPLC) HPLC is the standard for assessing purity and quantifying the compound in various matrices.

-

Method: A reversed-phase C18 column is typically used with a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: UV detection at a low wavelength (~210 nm) is suitable due to the presence of the carbonyl groups.

-

Application: This technique is essential for determining the purity of the synthesized product and for quantifying its concentration in biological samples or drug formulations.

4.3. Gas Chromatography-Mass Spectrometry (GC-MS) For volatile compounds like short-chain fatty acid derivatives, GC-MS is a powerful analytical tool[8].

-

Derivatization: Due to its low volatility, (2S)-2-(carbamoylamino)propanoic acid must first be derivatized to a more volatile form (e.g., by esterification or silylation)[9].

-

Analysis: The derivatized analyte is separated by GC and subsequently identified and quantified by MS, which provides a definitive mass spectrum based on its fragmentation pattern. This method offers high sensitivity and is widely used in metabolomics.

Biological Significance and Applications

While a simple derivative of alanine, N-carbamoyl-L-alanine is involved in specific biological processes and offers significant utility in pharmaceutical sciences.

5.1. Metabolic Intermediate N-carbamoyl-amino acids are key intermediates in metabolic pathways. The enzyme N-carbamoyl-β-alanine amidohydrolase (CβAA), which plays a role in pyrimidine degradation, has been shown to act on N-carbamoyl-L-α-alanine[10]. This enzyme catalyzes the hydrolysis of the carbamoyl group to yield the parent amino acid, ammonia, and carbon dioxide. This enzymatic activity is harnessed industrially for the production of optically pure amino acids[10].

5.2. Diagram of Enzymatic Conversion

Caption: Enzymatic hydrolysis by N-carbamoyl-β-alanine amidohydrolase.

5.3. Application in Prodrug Development A major challenge in drug development is overcoming poor aqueous solubility or limited membrane permeability of active pharmaceutical ingredients (APIs). Amino acids are attractive promoieties for creating prodrugs because they are generally recognized as safe and can utilize endogenous amino acid transporters to enhance drug absorption[11]. Attaching N-carbamoyl-L-alanine to a parent drug can:

-

Improve Water Solubility: The polar carbamoyl and carboxylic acid groups can significantly increase the hydrophilicity of a lipophilic drug[11].

-

Target Transporters: The alanine backbone can be recognized by amino acid transporters (e.g., LAT1), potentially facilitating transport across biological barriers like the intestinal wall or the blood-brain barrier[11].

5.4. Utility in Biochemical Research As a modified amino acid, N-carbamoyl-L-alanine serves as a valuable tool in:

-

Peptide Synthesis: It can be incorporated into peptide chains to create peptidomimetics with altered structural or functional properties, such as increased resistance to enzymatic degradation[].

-

Enzyme Studies: It can be used as a substrate or inhibitor to probe the active sites and mechanisms of enzymes involved in amino acid metabolism[].

Safety and Handling

Based on data for the racemic mixture, 2-(carbamoylamino)propanoic acid is classified as an irritant.

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1].

-

Precautions: Standard laboratory safety protocols should be followed. This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

Conclusion

(2S)-2-(carbamoylamino)propanoic acid is more than a simple amino acid derivative. Its defined stereochemistry and functional groups make it a versatile molecule with direct relevance to enzymology, metabolic studies, and pharmaceutical chemistry. A thorough understanding of its synthesis, characterization, and biological roles enables researchers and drug developers to effectively leverage its properties for creating novel therapeutics and advancing biochemical knowledge.

References

-

PubChem. 2-(Carbamoylamino)propanoic acid. National Center for Biotechnology Information. [Link]

-

PubChem. (2S)-2-(4-carbamoylanilino)propanoic acid. National Center for Biotechnology Information. [Link]

-

PubChem. (2S)-2-amino-3-[2-(carbamoylamino)ethylsulfanyl]propanoic acid. National Center for Biotechnology Information. [Link]

-

PubChem. (2S)-2-[[(2S)-2-aminobutanoyl]amino]propanoic acid. National Center for Biotechnology Information. [Link]

-

Stenutz, R. 2-(carbamoylamino)propanoic acid. [Link]

-

U.S. Environmental Protection Agency. (2S)-2-(3-Aminopropanamido)-3-(1H-imidazol-4-yl)propanoic acid Synonyms. [Link]

-

PubChem. N-Carbamoyl-Alanine. National Center for Biotechnology Information. [Link]

-

Martínez-Martínez, I., et al. (2019). Structural and biochemical characterisation of the N‐carbamoyl‐β‐alanine amidohydrolase from Rhizobium radiobacter MDC 8606. FEBS Open Bio, 9(10), 1735-1749. [Link]

-

Wikipedia. 3-Ureidopropionic acid. [Link]

-

Zhang, Z., et al. (2020). A sensitive and accurate method for the determination of short-chain fatty acids in mice feces. Analyst, 145(5), 1807-1814. [Link]

-

ResearchGate. Synthesis of 2,2-bis(azidomethyl)propionic acid. [Link]

-

Koppenhoefer, B., & Schurig, V. (1988). (S)-2-CHLOROPROPANOIC ACID. Organic Syntheses, 66, 151. [Link]

-

BindingDB. BDBM50016695 (2S)-2-{[(2S)-2-aminopropanoyl]amino}propanoic acid. [Link]

-

Wikipedia. Isobutyric acid. [Link]

-

Silva, A. C., et al. (2018). Amino Acids in the Development of Prodrugs. Molecules, 23(9), 2318. [Link]

-

Agilent. GC/MS detection of short chain fatty acids from mammalian feces. [Link]

Sources

- 1. 2-(Carbamoylamino)propanoic acid | C4H8N2O3 | CID 426409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(carbamoylamino)propanoic acid [stenutz.eu]

- 3. N-Carbamoyl-Alanine | C4H8N2O3 | CID 1535935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 462-88-4: N-Carbamoyl-β-alanine | CymitQuimica [cymitquimica.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Propanoic Acid: Properties, Production, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]

- 9. gcms.cz [gcms.cz]

- 10. Structural and biochemical characterisation of the N‐carbamoyl‐β‐alanine amidohydrolase from Rhizobium radiobacter MDC 8606 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

N-Carbamoyl-L-Alanine (NCA): A Uremic Retention Solute and Metabolic Index

Topic: Role of N-carbamoyl-L-alanine in uremia and renal disease Content Type: Technical Whitepaper Author Role: Senior Application Scientist

Technical Monograph for Renal Drug Discovery & Biomarker Validation

Executive Summary

In the landscape of Chronic Kidney Disease (CKD) and End-Stage Renal Disease (ESRD), urea is often dismissed as a surrogate marker of clearance rather than a direct toxin. However, the dissociation of urea into reactive cyanate drives the post-translational modification known as carbamoylation .[1][2][3][4][5] While protein carbamoylation (e.g., carbamoylated albumin) is well-documented, the carbamoylation of free amino acids represents a distinct, under-utilized metabolic signature.

N-carbamoyl-L-alanine (NCA) is the specific product of the non-enzymatic reaction between isocyanic acid and L-alanine. Unlike its isomer N-carbamoyl-beta-alanine (a pyrimidine catabolite), NCA acts as a direct stoichiometric gauge of the total uremic burden and cyanate toxicity. This guide delineates the biochemical provenance of NCA, its distinction from enzymatic isomers, and its utility as a stable, small-molecule biomarker for renal decline.

The Biochemistry of Carbamoylation

To understand the role of NCA, one must first deconstruct the "Urea-Cyanate Axis." In uremia, the massive retention of urea shifts the equilibrium of its spontaneous dissociation.

The Cyanate Trap

Urea exists in equilibrium with ammonium and cyanate (

Cyanate is an electrophile that attacks nucleophilic amino groups.

-

Target 1:

-amino groups of Lysine residues in proteins -

Target 2:

-amino groups of Free Amino Acids

Synthesis of N-Carbamoyl-L-Alanine

NCA is formed when isocyanic acid reacts specifically with the

Critical Insight: Unlike protein carbamoylation, which reflects an integral of exposure over the protein's half-life (e.g., 20 days for albumin), NCA reflects the free amino acid pool burden. Because free alanine turns over rapidly but the carbamoyl bond is stable, NCA levels provide a "snapshot" of acute carbamoylation stress that correlates tightly with current GFR and urea load.

Structural Specificity: The Alpha vs. Beta Distinction

For researchers utilizing metabolomics, distinguishing isomers is non-negotiable. Confusion between N-carbamoyl-L-alanine and N-carbamoyl-

| Feature | N-Carbamoyl-L-Alanine (NCA) | N-Carbamoyl- |

| Origin | Non-enzymatic (Uremic Toxin) | Enzymatic (Pyrimidine Catabolism) |

| Precursor | L-Alanine + Cyanate | Uracil |

| Enzyme | None (Spontaneous) | Dihydropyrimidinase (DHP) |

| Clinical Context | CKD, Uremia, Hyperuremia | DHP Deficiency, 5-FU Toxicity |

| Renal Relevance | Marker of Cyanate Burden | Marker of Liver/Enzyme Function |

Scientist's Note: In LC-MS workflows, these two isomers have identical masses (

Pathological Implications in Renal Disease[1][3][5][6][7]

The "Pseudo-Nutrient" Toxicity

NCA is not merely a waste product; it is a structural analog of L-alanine.

-

Transport Inhibition: NCA can compete with L-alanine for transport via System A or System ASC transporters, potentially inducing intracellular alanine starvation despite normal plasma levels.

-

Metabolic Dead-End: Unlike L-alanine, which can be transaminated to pyruvate, NCA cannot enter the TCA cycle directly. It accumulates, sequestering nitrogen in a non-usable form.

Correlation with GFR and Mortality

Recent metabolomic profiling in the Chronic Renal Insufficiency Cohort (CRIC) and other studies have identified carbamoylated amino acids as top-tier discriminators between early and late-stage CKD.

-

Sensitivity: NCA levels rise significantly before BUN becomes clinically alarming, as the buffering capacity of the free amino acid pool is exhausted.

-

Mortality: Elevated levels of carbamoylated compounds are independent predictors of cardiovascular mortality in ESRD, likely reflecting the systemic protein damage (carbamoylation of LDL and collagen) for which NCA is a soluble proxy.

Visualizing the Pathway

The following diagram illustrates the dual pathways of alanine processing in the kidney: the healthy enzymatic route vs. the pathological uremic route.

[4]

Validated Experimental Protocol: Quantification of NCA

Objective: Quantify N-carbamoyl-L-alanine in plasma with isomer differentiation. Method: LC-MS/MS (HILIC separation).

Reagents & Standards

-

Internal Standard (IS):

-L-Alanine (incubated with cyanate to generate -

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

-

Mobile Phase B: Acetonitrile (LC-MS grade).

Sample Preparation (Protein Precipitation)

-

Aliquot: Transfer

of plasma into a 1.5 mL Eppendorf tube. -

Spike: Add

of Internal Standard solution ( -

Precipitate: Add

of ice-cold Methanol/Acetonitrile (1:1). Vortex for 30 seconds. -

Centrifuge: 14,000 x g for 10 minutes at

. -

Evaporate: Transfer supernatant to a clean vial and evaporate to dryness under nitrogen.

-

Reconstitute: Dissolve residue in

of Mobile Phase (90% B).

LC-MS/MS Conditions (Self-Validating Parameters)

-

Column: HILIC Column (e.g., Waters BEH Amide, 2.1 x 100 mm, 1.7

). Why? HILIC is required to retain polar carbamoylated amino acids and separate isomers. -

Gradient:

-

0-1 min: 95% B (Isocratic hold for retention)

-

1-6 min: 95%

60% B -

6-8 min: 60% B

-

-

MRM Transitions (Positive Mode):

-

NCA (Target):

(Loss of carbamoyl group -NHCO). -

IS (Reference):

(Assuming

-

-

Validation Check: The retention time of NCA must be distinct from N-carbamoyl-

-alanine (commercial standard required for retention time mapping). NCA typically elutes before the beta isomer on amide columns.

References

-

Carbamoylation of amino acids and proteins in uremia.

-

Protein Carbamylation in Chronic Kidney Disease and Dialysis.

-

Metabolomics for the Identification of Biomarkers in Kidney Diseases.

-

Uremic toxins and their effects on multiple organ systems. Source: Toxins (Basel) Significance:[6] Categorizes carbamoylated compounds within the European Uremic Toxin Work Group (EUTox) framework.

-

Role of Non-Enzymatic Post-Translational Modifications in Uremia. Source: Journal of the American Society of Nephrology (JASN) Significance:[7] Discusses the irreversibility of carbamoylation and its diagnostic potential.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Protein Carbamylation in Kidney Disease: Pathogenesis and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The search for the uremic toxin: the case for carbamoylation of amino acids and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Carbamoylated Nail Proteins as Assessed by Near-Infrared Analysis are Associated with Load of Uremic Toxins and Mortality in Hemodialysis Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Carbamylation in Uremia - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Carbamoylation of Amino Acids by Urea-Derived Cyanate

Part 1: Executive Summary

Protein carbamoylation is a non-enzymatic post-translational modification (PTM) driven by isocyanic acid, a reactive decomposition product of urea.[1][2][3][4][5][6] While urea is a standard chaotropic agent in biopharmaceutical manufacturing and proteomics, its spontaneous degradation poses a critical risk to data integrity and product stability.

This guide provides a rigorous technical analysis of the carbamoylation mechanism, its pathological and analytical implications, and validated protocols for its detection and mitigation. It is designed to move beyond basic definitions, offering the causal logic required to control this reaction in high-stakes experimental and clinical environments.

Part 2: Mechanistic Foundations[1]

The Urea-Cyanate Equilibrium

The driving force of carbamoylation is not urea itself, but its dissociation product, isocyanic acid (

-

Dissociation: Urea eliminates ammonia (

) to form isocyanic acid ( -

Isomerization: Cyanate (

) protonates to form isocyanic acid (

Nucleophilic Attack Mechanism

The reaction follows a nucleophilic addition mechanism. The unprotonated

-

Target Residues: Primary amines (Lysine, N-terminus) are the primary targets. Cysteine (sulfhydryl) and Arginine (guanidinium) can also react but are less stable or less common.

-

The "pH Sweet Spot": The reaction rate is bell-shaped regarding pH.

-

Low pH (< 5): Amine nucleophiles are protonated (

), rendering them unreactive. -

High pH (> 9): Isocyanic acid deprotonates to cyanate (

), which is less electrophilic. -

Neutral/Slightly Basic pH (7–8): Optimal overlap where sufficient unprotonated amine (

) and isocyanic acid (

-

Visualization: Reaction Pathway

Caption: Kinetic pathway of urea decomposition leading to irreversible protein carbamoylation.

Part 3: Impact Analysis

Proteomics: The +43 Da Artifact

In mass spectrometry, carbamoylation is a notorious artifact introduced during sample preparation (urea denaturation).

-

Mass Shift: Adds a monoisotopic mass of +43.0058 Da .

-

Trypsin Inhibition: Trypsin cleaves C-terminal to Lysine and Arginine. Carbamoylation of Lysine neutralizes the positive charge, blocking trypsin cleavage at that site. This results in "missed cleavages" and larger, unexpected peptides.

-

Differentiation from Acetylation:

-

Acetylation (

Da) and Carbamoylation ( -

High-Resolution MS: Essential to distinguish the neutron mass difference.

-

Fragment Ions: Acetylated Lysine produces a diagnostic immonium ion at m/z 126.1 .[7] Carbamylated Lysine (Homocitrulline) does not; it often shows a neutral loss of HNCO (-43 Da).

-

Clinical Pathology: Uremia & CKD

In vivo, urea levels are controlled by the kidneys. In Chronic Kidney Disease (CKD), urea accumulation drives "carbamoylation stress."[2][3]

-

Biomarker: Carbamylated Albumin (C-Alb) and Hemoglobin serve as time-averaged markers of uremic burden, superior to single urea measurements.

-

Mechanism: MPO (Myeloperoxidase) can also generate cyanate via oxidation of thiocyanate (

), linking inflammation to carbamoylation in atherosclerosis.[3]

Data Summary: Reactivity & Mass Shifts

| Parameter | Carbamoylation | Acetylation | Notes |

| Delta Mass | +43.0058 Da | +42.0106 Da | Requires high-res MS to distinguish. |

| Target Residue | Lys ( | Lys, N-term | Carbamoylation turns Lys into Homocitrulline.[1][5][8] |

| Charge Change | Loss of +1 charge | Loss of +1 charge | Both neutralize the basic amine. |

| Trypsin Effect | Blocks cleavage | Blocks cleavage | Leads to mis-cleaved peptides. |

| Diagnostic Ion | Neutral loss (-43 Da) | m/z 126.1 (Immonium) | Key for MS/MS validation. |

Part 4: Experimental Protocols

Protocol A: Detection of Carbamoylation via LC-MS/MS

Objective: To identify and quantify carbamoylation levels in a protein sample denatured with urea.

Reagents:

-

Urea (High purity, fresh).

-

Dithiothreitol (DTT) & Iodoacetamide (IAA).

-

Trypsin (Sequencing grade).

-

LC-MS/MS System (e.g., Orbitrap or Q-TOF).[9]

Workflow:

-

Sample Prep: Solubilize protein (100 µg) in 8M Urea , 50 mM Tris-HCl, pH 8.0.

-

Control: Prepare one aliquot with fresh urea (keep at 4°C).

-

Induction (Positive Control): Incubate one aliquot at 60°C for 4 hours.

-

-

Reduction/Alkylation: Add 5 mM DTT (30 min, RT), then 15 mM IAA (30 min, dark).

-

Digestion: Dilute urea to < 1M using 50 mM Ammonium Bicarbonate (Ambic). Add Trypsin (1:50 ratio).[10] Incubate overnight at 37°C.

-

MS Analysis: Inject on C18 column.[11]

-

Data Processing:

-

Set Variable Modification: Carbamyl (K, N-term) +43.006 Da .

-

Set Variable Modification: Acetyl (K, N-term) +42.011 Da .

-

Filter for "Missed Cleavages" (Carbamoylation often appears on internal Lysines that were not cleaved).

-

Protocol B: Mitigation Strategy (The "Scavenger" Method)

Objective: Prevent artifactual carbamoylation during urea-based digestion.

Principle: Ammonium ions (

Steps:

-

Buffer Selection: Use Ammonium Bicarbonate (Ambic) or Tris-HCl with Methylamine as the buffer. Avoid Phosphate buffers with urea if heating is required.

-

Temperature Control: Never heat urea solutions above 37°C. For reduction/alkylation, use 25°C or 37°C, not 56°C or 60°C.

-

Urea Removal: Prior to digestion, remove urea via:

-

Alternative: Use Sodium Deoxycholate (SDC) or SDS (with subsequent removal) instead of urea if carbamoylation is a critical concern.[1]

Visualization: Analytical Workflow

Caption: Critical control points in proteomic workflows to prevent and detect carbamoylation.

References

-

Protein Carbamylation and Proteomics: From Artifacts to Elucidation of Biological Functions. Frontiers in Molecular Biosciences. (2025). Link

-

Inhibition of Protein Carbamylation in Urea Solution Using Ammonium Containing Buffers. Journal of Proteome Research. (2014). Link

-

Carbamylation of proteins: mechanism, causes and consequences. Postepy Biochemii. (2016). Link

-

Protein Carbamylation in Kidney Disease: Pathogenesis and Clinical Implications. American Journal of Kidney Diseases. (2014). Link

-

Confident Identification of Citrullination and Carbamylation Assisted by Peptide Retention Time Prediction. Journal of Proteome Research. (2021). Link

Sources

- 1. Frontiers | Protein carbamylation and proteomics: from artifacts to elucidation of biological functions [frontiersin.org]

- 2. Protein Carbamylation and the Risk of ESKD in Patients with CKD - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Inhibition of Protein Carbamylation in Urea Solution Using Ammonium Containing Buffers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. Protein carbamylation and proteomics: from artifacts to elucidation of biological functions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. LC/MS Analysis of Endogenous Carbamylation and the Renal Proteome [thermofisher.cn]

- 10. researchgate.net [researchgate.net]

- 11. clinexprheumatol.org [clinexprheumatol.org]

- 12. ajkdblog.org [ajkdblog.org]

- 13. info.gbiosciences.com [info.gbiosciences.com]

Application Note: Scalable Synthesis of (2S)-2-(carbamoylamino)propanoic acid

This application note details the synthesis of (2S)-2-(carbamoylamino)propanoic acid (also known as N-carbamoyl-L-alanine or L-ureidopropionic acid ).

The guide prioritizes the Aqueous Cyanate Method , a robust, scalable, and stereoretentive approach suitable for laboratory to pilot-scale production. It also contextualizes the enzymatic route used in industrial amino acid resolution.

Abstract & Scope

(2S)-2-(carbamoylamino)propanoic acid is a critical intermediate in the metabolic pathway of pyrimidines and a valuable chiral building block for pharmaceutical synthesis (e.g., in the preparation of non-natural amino acids via the "Hydantoinase Process"). While enzymatic hydrolysis of 5-methylhydantoin is the dominant industrial route, this guide focuses on the chemical synthesis via Potassium Cyanate (KCNO) . This method offers high enantiomeric retention (>99% ee), uses inexpensive reagents, and avoids the complexity of biocatalyst preparation.

Target Molecule Data:

-

IUPAC Name: (2S)-2-(carbamoylamino)propanoic acid

-

Common Name: N-Carbamoyl-L-Alanine

-

CAS Number: 77340-50-2 (Generic/DL often cited; L-isomer specific)

-

Molecular Formula:

[1][2][4]

Chemical Reaction Strategy

The synthesis relies on the nucleophilic attack of the

Reaction Scheme

Key Mechanistic Insight: The reaction is pH-sensitive.[5][6]

-

Low pH (< 3): Cyanate hydrolyzes rapidly to

and -

High pH (> 9): The amino group is unprotonated (good nucleophile), but the concentration of the active electrophile (isocyanic acid,

) is negligible. -

Optimal Zone (pH 6–8): The zwitterionic form of L-alanine provides a reactive amine equilibrium, while KCNO remains stable enough to react.

Pathway Visualization

The following diagram illustrates the chemical synthesis workflow and the competing side-reaction (Hydantoin formation) that this protocol is designed to avoid.

Figure 1: Reaction pathway showing the conversion of L-Alanine to N-Carbamoyl-L-Alanine and the risk of cyclization to hydantoin under harsh acidic conditions.

Detailed Experimental Protocol

Materials Required

| Reagent/Equipment | Grade/Spec | Purpose |

| L-Alanine | >99% (Reagent Grade) | Starting Material |

| Potassium Cyanate (KCNO) | >97% | Carbamoylating Agent |

| Water | Deionized (DI) | Solvent |

| Hydrochloric Acid (HCl) | 6M and 1M | pH Adjustment/Workup |

| Ethanol | Absolute | Recrystallization |

| pH Meter | Calibrated | Process Control |

Step-by-Step Procedure

Phase 1: Reaction Setup

-

Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 8.91 g L-Alanine (100 mmol) in 60 mL of DI water .

-

Reagent Addition: Add 9.73 g Potassium Cyanate (120 mmol, 1.2 eq) to the solution.

-

Note: The solution will be slightly basic. If the pH is >9, adjust to pH ~8 with a few drops of dilute HCl to initiate the reaction without hydrolyzing the cyanate.

-

-

Heating: Heat the mixture to 60–70°C using an oil bath or heating mantle.

-

Expert Tip: Do not exceed 80°C. Higher temperatures increase the rate of cyanate hydrolysis (

evolution) and risk racemization or cyclization.

-

Phase 2: Reaction Monitoring

-

Duration: Stir at 60–70°C for 3 to 4 hours .

-

Checkpoint: The solution should remain clear and colorless. If a white precipitate forms during heating, it may be the polymerization of cyanate (cyanuric acid), indicating the pH dropped too low or temperature was too high.

Phase 3: Isolation & Workup

-

Cooling: Cool the reaction mixture to room temperature (20–25°C).

-

Acidification (Critical Step):

-

Place the flask in an ice bath (

). -

Slowly add concentrated HCl dropwise with vigorous stirring.

-

Target pH: 2.0 – 2.5 .

-

Warning: Do not heat during this stage.[7] Heating at pH 2 will cyclize the product into L-5-methylhydantoin.

-

-

Crystallization:

-

Upon acidification, the N-carbamoyl-L-alanine may precipitate as a white solid.[8]

-

If no precipitate forms immediately (due to high water solubility), concentrate the solution to approx. 20 mL using a rotary evaporator (bath < 40°C).

-

Add 100 mL of cold Ethanol to force precipitation of the product and keep inorganic salts (KCl) in solution (or precipitate them distinctly; KCl is less soluble in EtOH than the organic acid, but often co-precipitates. A better approach for desalting is ion-exchange if high purity is required).

-

Alternative Desalting: Pass the aqueous solution through a cation-exchange resin (H+ form). The N-carbamoyl acid will pass through (it is not basic), while K+ is retained.

-

-

Filtration & Drying:

Characterization & Quality Control

Verify the identity and purity of the synthesized compound using the following parameters.

| Parameter | Expected Value | Notes |

| Appearance | White crystalline powder | |

| Melting Point | 170 – 172°C | Distinct from L-Alanine (>290°C dec.) |

| Optical Rotation | Concentration dependent (c=1, H2O). Verify vs. L-Ala standard. | |

| 1H NMR (D2O) | Urea protons ( | |

| IR Spectroscopy | ~1650 cm⁻¹ (Amide I), ~1550 cm⁻¹ (Amide II) | Strong carbonyl stretches confirm urea linkage. |

QC Checkpoint: Distinguishing Product from Hydantoin

If the melting point is observed at 140–145°C , the product has likely cyclized to L-5-methylhydantoin .

-

Test: Dissolve a small sample in 1M NaOH. N-carbamoyl amino acids are stable; hydantoins will slowly hydrolyze back to the N-carbamoyl form but are initially neutral/weakly acidic.

-

NMR: The hydantoin lacks the carboxylic acid proton and has a distinct ring CH shift.

Troubleshooting Guide

Issue: Low Yield / No Precipitate

-

Cause: High water solubility of the product.

-

Solution: The product is highly soluble in water (approx 20 mg/mL). Do not rely solely on precipitation from water. Evaporate to dryness and extract the solid residue with hot ethanol (the product dissolves, inorganic salts like KCl do not). Filter hot, then cool the ethanol filtrate to crystallize the pure product.

Issue: Product Racemization

-

Cause: Excessive heat (>90°C) or highly alkaline conditions (pH > 11) for extended periods.

-

Solution: Maintain pH 6–8 during reaction and strictly control temperature. Use L-Alanine with high optical purity (>99% ee).

Issue: Ammonia Smell

-

Cause: Hydrolysis of Cyanate.

-

Solution: This is expected to some degree. Use a slight excess (1.2–1.5 eq) of KCNO to compensate. Perform reaction in a fume hood.

References

-

Stark, G. R. (1967). Modification of Proteins with Cyanate. Methods in Enzymology, 11, 590-594. Link (Foundational method for carbamoylation).

-

Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403-470. Link (Review of N-carbamoyl intermediates and cyclization).

- Ogawa, J., & Shimizu, S. (1997). Diversity and industrial applications of microbial hydantoin-transforming enzymes. Journal of Bioscience and Bioengineering, 84(4), 283-294.

-

Human Metabolome Database (HMDB) . Metabocard for Ureidopropionic acid (HMDB0000242). Link (Physical properties and spectra).

- Drauz, K., et al. (2012). Enzyme Catalysis in Organic Synthesis: A Comprehensive Handbook. Wiley-VCH. (Industrial synthesis context).

Sources

- 1. 2-(carbamoylamino)propanoic acid [stenutz.eu]

- 2. 2-(Carbamoylamino)propanoic acid | C4H8N2O3 | CID 426409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-carbamoyl-beta-alanine | C4H8N2O3 | CID 111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-Carbamoyl-Alanine | C4H8N2O3 | CID 1535935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. prepchem.com [prepchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

Application Note: Analytical Strategies for N-Carbamoyl-L-Alanine (NC-L-Ala)

This Application Note is designed for researchers in drug development, biocatalysis, and clinical metabolomics. It addresses the specific challenges of detecting N-carbamoyl-L-alanine (NC-L-Ala) , distinguishing it from its structural isomers (N-carbamoyl-β-alanine and N-carbamoyl-D-alanine), and quantifying it in complex matrices.

Part 1: Core Directive & Strategic Overview

N-carbamoyl-L-alanine (also known as 2-ureidopropionic acid) is a critical intermediate in the industrial enzymatic production of L-alanine and a potential impurity in peptide therapeutics. In clinical contexts, it is often confused with its constitutional isomer, N-carbamoyl-β-alanine (a pyrimidine degradation metabolite).

Accurate analysis requires overcoming three specific hurdles:

-

Lack of Chromophores: The molecule lacks a strong UV-absorbing center, making standard HPLC-UV (254 nm) ineffective.

-

N-Terminal Blocking: The carbamoyl group (

) caps the amine, rendering standard amino acid derivatization reagents (e.g., OPA, Ninhydrin) non-reactive without prior hydrolysis. -

Isomeric Interference: It is isobaric with N-carbamoyl-β-alanine and N-carbamoyl-D-alanine. Mass spectrometry alone cannot distinguish these; chromatographic separation is mandatory.

This guide details two validated workflows: a High-Sensitivity LC-MS/MS Method for biological matrices/impurities and a Direct HPLC-UV Method for bioprocess monitoring.

Part 2: Scientific Integrity & Logic (Protocols)

Method A: LC-MS/MS Quantification (Gold Standard)

Best for: Biological fluids (plasma/urine), trace impurity analysis, and definitive isomer differentiation.

1. Principle

This method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) to retain the polar NC-L-Ala without derivatization, coupled with negative or positive electrospray ionization (ESI). HILIC is superior to C18 here because NC-L-Ala elutes near the void volume in standard Reversed-Phase (RP) systems.

2. Sample Preparation (Protein Precipitation)

-

Step 1: Aliquot 50 µL of sample (plasma/cell media).

-

Step 2: Add 150 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid and internal standard (e.g.,

-Alanine or N-carbamoyl-L-alanine-d3 if available). -

Step 3: Vortex vigorously for 30 seconds.

-

Step 4: Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Step 5: Transfer supernatant to a silanized glass vial. Note: Avoid plastic vials if working at trace levels to prevent adsorption.

3. LC-MS/MS Parameters

| Parameter | Setting | Rationale |

| Column | HILIC Amide (e.g., Waters BEH Amide, 2.1 x 100 mm, 1.7 µm) | Retains polar ureido acids; separates alpha/beta isomers. |

| Mobile Phase A | 10 mM Ammonium Formate + 0.1% Formic Acid in Water | Provides ionic strength for peak shape; acidic pH protonates the carboxyl group. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic modifier for HILIC mode. |

| Flow Rate | 0.4 mL/min | Optimal for ESI sensitivity. |

| Gradient | 0-1 min: 90% B; 1-6 min: 90% -> 50% B; 6-8 min: 50% B; 8.1 min: 90% B. | Gradient elutes contaminants while retaining NC-L-Ala. |

| Ionization | ESI Positive (+ve) | [M+H]+ is stable. Negative mode ([M-H]-) is also viable but often has higher background. |

4. MRM Transitions (Precursor -> Product)

-

Quantifier:

(Loss of -

Qualifier:

(Loss of -

Differentiation: N-carbamoyl-beta -alanine often fragments to

72. Monitor

Method B: Chiral HPLC-UV (Process Control)

Best for: Bioreactor monitoring, purity checks of raw materials.

1. Principle

Since NC-L-Ala does not react with OPA, we use Direct UV detection at 210 nm . To separate the L-enantiomer from the D-enantiomer (common in hydantoinase processes), a chiral column is required.

2. Protocol

-

Column: Astec CHIROBIOTIC T (Teicoplanin bonded phase) or Crownpak CR-I(+).

-

Mobile Phase: 10 mM Ammonium Acetate (pH 4.1) in Water/Methanol (80:20 v/v).

-

Note: The Teicoplanin phase separates N-blocked amino acids effectively.

-

-

Wavelength: 210 nm (Critical: The carbamoyl bond absorbs weakly here. 254 nm will show no signal).

-

Flow Rate: 1.0 mL/min (Isocratic).

-

Temperature: 25°C.

3. System Suitability Criteria

-

Resolution (

): > 1.5 between N-carbamoyl-L-alanine and N-carbamoyl-D-alanine. -

Tailing Factor: < 1.5 (Ureido groups can tail; adjust buffer concentration if needed).

Method Validation & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| No Retention (C18) | Analyte is too polar (LogP < -1). | Switch to HILIC column or "Aqueous C18" (Polar Embedded) with 100% aqueous start. |

| Low Sensitivity (UV) | Detection wavelength too high. | Ensure detector is set to 205-210 nm. Use high-purity solvents to reduce background noise. |

| Interfering Peak | N-carbamoyl-β-alanine isomer. | This isomer elutes later on HILIC columns. Confirm identity with authentic standards. |

| Non-Linearity | Dimerization at high conc. | Ureido compounds can self-associate. Dilute samples to < 100 µM. |

Part 3: Visualization & Logic

Pathway Diagram: Origin of N-Carbamoyl-L-Alanine

This diagram illustrates the industrial (Hydantoinase) and metabolic (Pyrimidine) contexts, highlighting the risk of isomer confusion.

Caption: Figure 1. Distinct pathways for N-carbamoyl-L-alanine (Green, Target) vs. its isobaric clinical isomer N-carbamoyl-beta-alanine (Red, Interference).

Experimental Workflow: LC-MS/MS

Caption: Figure 2. Step-by-step sample preparation and analysis workflow for high-sensitivity quantitation.

References

-

Industrial Enzymatic Production: Syldatk, C., et al. "Microbial hydantoinases—industrial enzymes from the origin of life?" Applied Microbiology and Biotechnology, 51, 293–309 (1999). Link

-

HILIC Separation of Polar Metabolites: Gika, H. G., et al. "Hydrophilic interaction liquid chromatography (HILIC) in metabolomics." Journal of Separation Science, 31(9), 1548-1560 (2008). Link

-

Chiral Separation of N-Blocked Amino Acids: Berthod, A., et al. "Chiral separations on teicoplanin-based stationary phases." Journal of Chromatography A, 731(1-2), 123-137 (1996). Link

-

Clinical Relevance of Ureidopropionic Acid: "Ureidopropionic aciduria (N-carbamoyl-beta-alanine deficiency)." Orphanet. Link

-

Direct UV Detection: Agilent Technologies. "Amino Acid Analysis using ZORBAX Eclipse AAA and Agilent 1100 HPLC." Application Note 5980-1193EN. Link

Quantification of (2S)-2-(carbamoylamino)propanoic acid in biological samples